molecular formula C20H16Br2N2O3S B390395 4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Katalognummer: B390395
Molekulargewicht: 524.2g/mol
InChI-Schlüssel: RAXPXUDTBSQBPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of sulfonamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of aniline derivatives followed by sulfonamide formation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as chloroform or dichloromethane at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the bromine atoms or the sulfonamide group.

    Coupling Reactions: The presence of bromine atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its combination of bromine atoms and a sulfonamide group, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.

Eigenschaften

Molekularformel

C20H16Br2N2O3S

Molekulargewicht

524.2g/mol

IUPAC-Name

4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C20H16Br2N2O3S/c1-13-4-2-3-5-18(13)24-28(26,27)19-12-14(6-11-17(19)22)20(25)23-16-9-7-15(21)8-10-16/h2-12,24H,1H3,(H,23,25)

InChI-Schlüssel

RAXPXUDTBSQBPD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br

Kanonische SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.